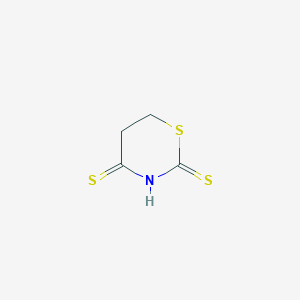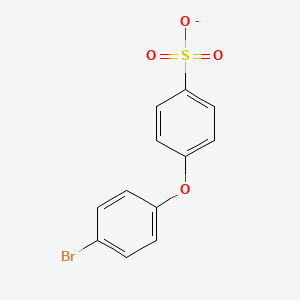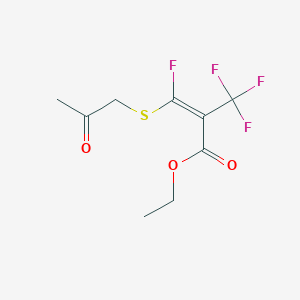
1,3-Thiazinane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazinane-2,4-dithione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2,4-dithione can be synthesized through various methods. One common approach involves the reaction of thiourea with orthoformates in the presence of a catalyst. This method is known for its efficiency and ability to produce high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
1,3-Thiazinane-2,4-dithione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Thiazinane-2,4-dithione involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazine: This compound is similar in structure to 1,3-Thiazinane-2,4-dithione but contains a different arrangement of atoms.
1,3-Thiazolidine: This compound is another member of the thiazine family and has similar biological activities.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen and sulfur atoms, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C4H5NS3 |
|---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c6-3-1-2-8-4(7)5-3/h1-2H2,(H,5,6,7) |
InChI Key |
MOLNRZMZTRADMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11084944.png)

![11-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084949.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11084968.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)
![(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11084977.png)
![Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11084980.png)

![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11084987.png)

![methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11085012.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11085014.png)

![1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11085033.png)
